![molecular formula C19H14N2O2 B1196993 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone CAS No. 479077-76-4](/img/structure/B1196993.png)
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Overview
Description
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone is a compound evaluated for its anticancer properties, particularly against a wide array of cancer cell lines. It represents a linear 4-anilinofuro[2,3-b]quinoline derivative, notable for its cytotoxicity in vitro, making it a compound of interest for further cancer research and potential therapeutic applications (Chen et al., 2005).
Synthesis Analysis
The synthesis of this compound and related compounds involves various chemical pathways, including palladium-catalyzed reactions and modifications of natural alkaloids like dictamnine. These processes are crucial for generating specific derivatives with enhanced anticancer activities (Chen et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a significant role in their biological activities. Studies involving crystal structure determination and conformational analysis help understand the interaction mechanisms with biological targets, contributing to the optimization of anticancer properties (Prabhuswamy et al., 2015).
Chemical Reactions and Properties
The compound's chemical behavior, including its reactions with other molecules and its stability, is pivotal in drug development. Its ability to form complexes with DNA, inhibit DNA topoisomerase II, and induce apoptosis in cancer cells highlights its potential as an anticancer agent (Via et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and bioavailability, are critical for the pharmacokinetic profile of the compound. For instance, derivatives like (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime exhibit high water solubility and oral bioavailability, which are desirable features for oral anticancer medications (Chen et al., 2011).
Chemical Properties Analysis
The compound's chemical properties, including reactivity with biological targets and the formation of active metabolites, underpin its therapeutic potential. Its selectivity and potency against cancer cells, without significant toxicity to healthy cells, are essential for developing effective cancer therapies (Chen et al., 2005).
Scientific Research Applications
Anticancer Evaluation : This compound showed potent cytotoxicity against a wide range of cancer cell lines. It was particularly effective in inhibiting the growth of lung cancers and melanoma cells, with significant mean GI50 values indicating its effectiveness at low concentrations. Studies also noted its ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent (Chen et al., 2005); (Chen et al., 2011); (Chen et al., 2002).
Mechanism of Action : Research suggests that this compound triggers apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), the activation of cell cycle-related proteins, and the induction of DNA damage. It was also found to interact with tubulin, which is crucial for cell division, indicating a potential mechanism by which it inhibits cancer cell growth (Via et al., 2008); (Huang et al., 2012).
Analytical Techniques : High-performance liquid chromatography (HPLC) with electrochemical detection has been developed for the sensitive analysis of this compound in biological samples. This method facilitates the study of its pharmacokinetics and bioavailability, which are crucial for evaluating its potential as a therapeutic agent (Huang et al., 2005); (Wu et al., 2009).
Cell Cycle Arrest and Apoptosis in Cancer Cells : It was found to induce cell cycle arrest and apoptosis in colorectal cancer cells by upregulating p21 and GADD45, and activating signaling pathways such as JNK1/2, NFκB, and p300/CBP (Huang et al., 2017).
Potential in Treating Lung Cancer : Synthesis and evaluation of derivatives of this compound for the treatment of lung cancers have been explored. Modifications to improve selective cytotoxicity, oral bioavailability, and water solubility have been investigated, resulting in the development of new compounds with enhanced anticancer properties (Tzeng et al., 2014).
Inhibition of Cell Migration and Invasiveness : Studies have shown that it inhibits the migration and invasiveness of cancer cells, highlighting its potential for preventing cancer metastasis. Proteomic analyses have been used to identify the molecular targets and pathways involved in this inhibitory effect (Cheng et al., 2021).
Potential in Treating Gastric Cancer : Research has also explored its role in inducing apoptosis in human gastric cancer cells. The study highlighted its ability to increase ROS production, induce cell cycle arrest, and influence epigenetic modification of certain proteins involved in apoptosis (Teng et al., 2020).
Mechanism of Action
CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .
Target of Action
CIL-102’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .
Mode of Action
CIL-102 interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, CIL-102 upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .
Biochemical Pathways
CIL-102 affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .
Pharmacokinetics
The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
CIL-102’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .
Action Environment
The environment in which CIL-102 acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, CIL-102 derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .
Future Directions
properties
IUPAC Name |
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328052 | |
Record name | CIL-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
479077-76-4 | |
Record name | CIL-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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